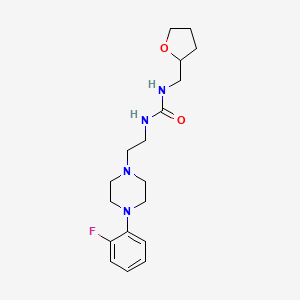

![molecular formula C18H13ClN4O4S B2959324 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide CAS No. 955738-63-3](/img/structure/B2959324.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds with a benzo[d][1,3]dioxole structure feature has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research on analogs and derivatives of thiazole compounds has shown promising antimicrobial activity. For example, studies have demonstrated that certain thiazole derivatives exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cell lines at effective concentrations. These findings suggest potential applications in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Properties

The synthesis and evaluation of thiazole derivatives have also indicated potential in anticancer therapy. Several studies have reported on the synthesis of thiazole-based compounds that exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as epidermal growth factor receptor (EGFR) inhibitors. This suggests their utility in targeted cancer treatments, offering a pathway to develop novel anticancer agents (Zhang et al., 2017).

Synthesis and Characterization

In the realm of organic synthesis, thiazole compounds have been the focus of innovative methodologies, including the efficient one-step synthesis in aqueous media. These studies not only expand the chemical toolkit available to researchers but also underscore the versatility of thiazole compounds in facilitating the development of new pharmaceuticals and materials with tailored properties (Boeini & Najafabadi, 2009).

Molecular Docking and Antiproliferative Activities

Recent advancements in computational chemistry have enabled the detailed study of thiazole derivatives through molecular docking analyses. These studies provide insights into the potential mechanisms of action of thiazole compounds as anticancer agents, suggesting a strong foundation for the development of new therapies based on their structure-activity relationships. Moreover, the synthesis of novel thiazole derivatives with significant antiproliferative activity further emphasizes their importance in the search for more effective cancer treatments (Mansour et al., 2020).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O4S/c19-10-1-3-11(4-2-10)21-17(25)23-18-22-13(8-28-18)16(24)20-12-5-6-14-15(7-12)27-9-26-14/h1-8H,9H2,(H,20,24)(H2,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGPAQVXLSOSSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Acetylphenyl)piperazin-1-yl]-3-benzyl-3,4-dihydroquinazolin-4-one](/img/structure/B2959246.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2959251.png)

![5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2959252.png)

![N-[1-(2-Oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2959254.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide](/img/structure/B2959255.png)

![(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2959256.png)

![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)

![(1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2959262.png)

![Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride](/img/structure/B2959264.png)